- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium CatalystJournal of Organic Chemistry, 2020, 85(9), 5815-5824,
Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline structure
商品名:4-Chloro-N-methylaniline
4-Chloro-N-methylaniline 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- インチ: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- InChIKey: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(NC)=CC=1
- BRN: 2205846
計算された属性
- せいみつぶんしりょう: 141.03500
- どういたいしつりょう: 141.034527
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 77
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.169 g/mL at 25 °C(lit.)
- ふってん: 142°C/40mmHg(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.584(lit.)
- PSA: 12.03000
- LogP: 2.45470
- FEMA: 3184
- かんど: 空気に敏感である
- ようかいせい: 未確定
4-Chloro-N-methylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H226-H302+H312+H332-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37
- セキュリティの説明: S16-S26-S36/37/39
- RTECS番号:CX9857900
-
危険物標識:
- セキュリティ用語:6.1
- ちょぞうじょうけん:かねんりょういき
- 包装等級:III
- 包装グループ:III
- 危険レベル:6.1
- リスク用語:R10; R20/21/22; R36/37/38
4-Chloro-N-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A2526712-1G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 1g |
RMB 40.80 | 2025-02-21 | |
abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |
4-Chloro-N-methylaniline, 95% |
932-96-7 | 95% | 1g |
¥360.00 | 2023-06-01 | |
TRC | C349805-100mg |
4-Chloro-N-methylaniline |
932-96-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
Cooke Chemical | A2526712-25G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
RMB 500.80 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 100g |
¥1927.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
¥568.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 1g |
¥59 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 5g |
¥171 | 2024-05-20 |
4-Chloro-N-methylaniline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
リファレンス
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flowTetrahedron, 2018, 74(25), 3124-3128,
合成方法 3
はんのうじょうけん
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- La-Catalyzed Decarbonylation of Formamides and Its ApplicationsOrganic Letters, 2023, 25(1), 163-168,
合成方法 4
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
リファレンス
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir CatalystsACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751,
合成方法 5
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
リファレンス
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat WaterAdvanced Synthesis & Catalysis, 2015, 357(4), 714-718,
合成方法 6
はんのうじょうけん
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
リファレンス
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of aminesJournal of the Indian Chemical Society, 2009, 86(8), 841-848,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
リファレンス
- Highly efficient N-monomethylation of primary aryl aminesChinese Journal of Chemistry, 2009, 27(7), 1339-1344,
合成方法 8
はんのうじょうけん
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
リファレンス
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3Tetrahedron Letters, 2007, 48(26), 4585-4588,
合成方法 9
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
リファレンス
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonateJournal of Catalysis, 2021, 396, 281-290,
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
リファレンス
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free ConditionsInorganic Chemistry, 2020, 59(3), 1835-1847,
合成方法 11
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
リファレンス
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and IsocyanatesOrganic Letters, 2016, 18(23), 6140-6143,
合成方法 12
はんのうじょうけん
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
リファレンス
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by MethanolChemCatChem, 2022, 14(11),,
合成方法 13
はんのうじょうけん
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
リファレンス
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of IridiumSynthesis, 2018, 50(23), 4617-4626,
合成方法 14
はんのうじょうけん
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
リファレンス
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating AgentChemSusChem, 2017, 10(11), 2370-2374,
合成方法 15
はんのうじょうけん
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediatesTetrahedron, 2010, 66(35), 7142-7148,
合成方法 16
はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water
リファレンス
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalystOrganic Chemistry: An Indian Journal, 2010, 6(1), 52-55,
合成方法 17
はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
リファレンス
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium NanocatalystAsian Journal of Organic Chemistry, 2019, 8(4), 487-491,
合成方法 18
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
リファレンス
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligandOrganic Letters, 2017, 19(21), 5790-5793,
合成方法 19
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
リファレンス
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 sourceChemical Communications (Cambridge, 2017, 53(6), 1080-1083,
合成方法 20
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
リファレンス
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compoundsNature Communications, 2023, 14(1),,
合成方法 21
はんのうじょうけん
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
リファレンス
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangementJournal of the Chemical Society, 1990, (3), 767-71,
合成方法 22
はんのうじょうけん
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 unitsOrganic & Biomolecular Chemistry, 2020, 18(26), 4922-4926,
合成方法 23
はんのうじょうけん
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
リファレンス
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
合成方法 24
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
リファレンス
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2021, 86(3), 2621-2631,
合成方法 25
合成方法 26
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
リファレンス
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complexChemical Science, 2017, 8(5), 3576-3585,
合成方法 27
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
リファレンス
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC LigandOrganometallics, 2022, 41(11), 1364-1380,
合成方法 28
はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
リファレンス
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcoholsPolyhedron, 2021, 205,,
合成方法 29
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
リファレンス
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanolRSC Advances, 2012, 2(23), 8645-8652,
合成方法 30
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
リファレンス
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalystCatalysis Communications, 2013, 41, 115-118,
合成方法 31
はんのうじょうけん
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
リファレンス
- Synthesis of N-methylated amines from acyl azides using methanolOrganic & Biomolecular Chemistry, 2020, 18(30), 5891-5896,
合成方法 32
はんのうじょうけん
1.1 3 h, 120 °C
リファレンス
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmmRussian Journal of Organic Chemistry, 2019, 55(8), 1085-1087,
合成方法 33
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
リファレンス
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using MethanolChemCatChem, 2021, 13(7), 1722-1729,
合成方法 34
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
- CO2-tuned highly selective reduction of formamides to the corresponding methylaminesGreen Chemistry, 2021, 23(19), 7534-7538,
合成方法 35
合成方法 36
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
リファレンス
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side ChainSynthesis, 2019, 51(12), 2542-2547,
合成方法 37
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
リファレンス
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexesDalton Transactions, 2019, 48(15), 5072-5082,
合成方法 38
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
リファレンス
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic EffectsOrganometallics, 2020, 39(19), 3514-3523,
合成方法 39
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
リファレンス
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using MethanolACS Catalysis, 2015, 5(7), 4082-4088,
合成方法 40
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
リファレンス
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-AminobenzoatesJournal of Organic Chemistry, 2015, 80(2), 1258-1263,
4-Chloro-N-methylaniline Raw materials
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
- Methyl methanesulfonate
- 4-Chlorobromobenzene
- 4'-Chloro-N-methylformanilide
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline 関連文献
-
Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
-
2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001
-
3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065
-
A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149
-
5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645
932-96-7 (4-Chloro-N-methylaniline) 関連製品
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
